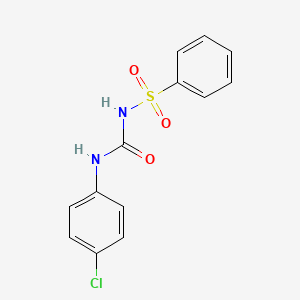
Benzenesulfonamide, N-(((4-chlorophenyl)amino)carbonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Chlorophenyl)-3-(phenylsulfonyl)urea is a chemical compound known for its unique structure and properties It is characterized by the presence of a chlorophenyl group and a phenylsulfonyl group attached to a urea backbone
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)urea typically involves the reaction of 4-chlorophenyl isocyanate with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-(phenylsulfonyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, toluene), bases (e.g., triethylamine), and catalysts (e.g., palladium on carbon for hydrogenation reactions). The major products formed from these reactions vary depending on the specific reagents and conditions used .
Scientific Research Applications
1-(4-Chlorophenyl)-3-(phenylsulfonyl)urea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: In medicinal chemistry, 1-(4-Chlorophenyl)-3-(phenylsulfonyl)urea is explored as a potential therapeutic agent. Its derivatives are evaluated for their efficacy and safety in treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials. .
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)urea involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific biological context and the derivatives of the compound being studied .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-(phenylsulfonyl)urea can be compared with other similar compounds, such as:
4-Chlorophenylurea: This compound lacks the phenylsulfonyl group, which significantly alters its chemical and biological properties.
Bis(4-chlorophenyl) sulfone: This compound contains two chlorophenyl groups and a sulfone linkage, making it structurally different and leading to distinct applications in polymer science and materials engineering.
(4-Chlorophenyl)methanesulfonyl chloride: This compound has a methanesulfonyl group instead of a urea backbone, resulting in different reactivity and applications.
The uniqueness of 1-(4-Chlorophenyl)-3-(phenylsulfonyl)urea lies in its combination of the chlorophenyl and phenylsulfonyl groups attached to a urea backbone, which imparts specific chemical and biological properties that are valuable in various research and industrial applications.
Properties
CAS No. |
102607-82-9 |
|---|---|
Molecular Formula |
C13H11ClN2O3S |
Molecular Weight |
310.76 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(4-chlorophenyl)urea |
InChI |
InChI=1S/C13H11ClN2O3S/c14-10-6-8-11(9-7-10)15-13(17)16-20(18,19)12-4-2-1-3-5-12/h1-9H,(H2,15,16,17) |
InChI Key |
CJTSQZMYMSRARW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


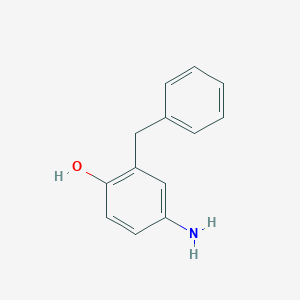
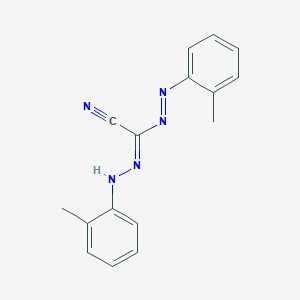
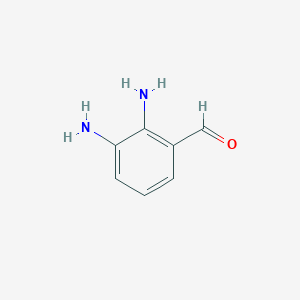
![Benzyl {2-[(prop-2-en-1-yl)amino]ethyl}carbamate](/img/structure/B14321688.png)
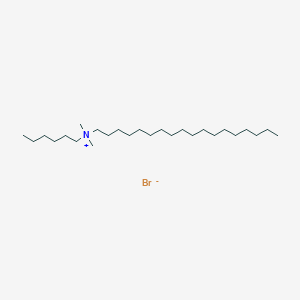
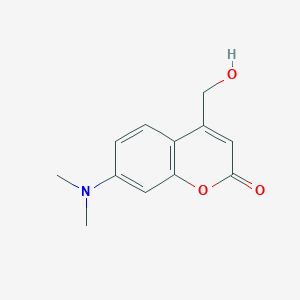
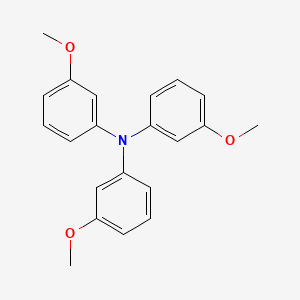


![1,1'-[1,4-Phenylenebis(2,3-dimethylbutane-3,2-diyl)]bis[4-(propan-2-yl)benzene]](/img/structure/B14321749.png)
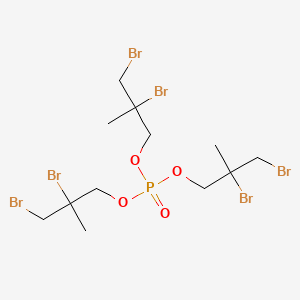
![8-Benzyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B14321764.png)
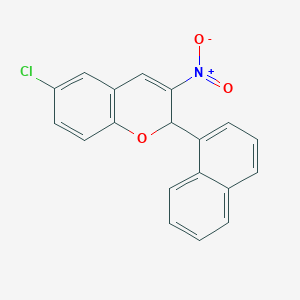
![2-{(E)-[(Pentafluorophenyl)methylidene]amino}phenol](/img/structure/B14321773.png)
